3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIGMRDJEJTYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
Amine Functionalization Reactions
The primary amine group at the 9-position is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.
Acylation with Acid Chlorides and Anhydrides
The primary amine of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines readily undergoes acylation with acid chlorides and anhydrides to form the corresponding amides. For instance, reactions with acetyl chloride, chloroacetyl chloride, maleic anhydride (B1165640), and succinic anhydride proceed to yield the respective amide derivatives. researchgate.net
| Acylating Agent | Resulting Amide Derivative |
| Acetyl chloride | N-(3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl)acetamide |
| Chloroacetyl chloride | N-(3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl)-2-chloroacetamide |
| Maleic anhydride | (Z)-4-((3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl)amino)-4-oxobut-2-enoic acid |
| Succinic anhydride | 4-((3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl)amino)-4-oxobutanoic acid |
Condensation to Schiff Bases
Condensation reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines lead to the formation of Schiff bases. researchgate.net This reaction typically involves the treatment of the primary amine with an aldehyde or ketone. The formation of an imine linkage is a characteristic reaction of primary amines and serves as a versatile method for introducing a wide range of substituents. The synthesis of Schiff base ligands derived from similar 2,4-disubstituted-3-azabicyclo[3.3.1]nonan-9-ones has been reported, highlighting the utility of this reaction in generating ligands for metal complexes. semanticscholar.orgimpactfactor.orgresearchgate.net
Isothiocyanate Formation and Subsequent Reactivity
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl isothiocyanate can be synthesized from the corresponding primary amine. This isothiocyanate derivative is a versatile intermediate that readily reacts with various nucleophiles. researchgate.net For example, it reacts with methanol (B129727) to produce methyl thiocarbamate, with aniline (B41778) to form a thiourea (B124793) derivative, and with sodium azide (B81097) to yield a dihydrotetrazole-5-thione derivative. researchgate.net The reactivity of isothiocyanates with amines to form thioureas is a well-established transformation. reddit.comresearchgate.net
| Nucleophile | Product |
| Methanol | Methyl (3-benzyl-3-azabicyclo[3.3.1]nonan-9-yl)carbamothioate |
| Aniline | 1-(3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl)-3-phenylthiourea |
| Sodium azide | 1-(3-Benzyl-3-azabicyclo[3.3.1]nonan-9-yl)-1,4-dihydro-5H-tetrazole-5-thione |
N-Alkylation and N-Acylation of the Bicyclic Scaffold
The tertiary amine at the 3-position of the azabicyclo[3.3.1]nonane scaffold can also undergo functionalization. N-alkylation can be achieved using alkylating agents like alkyl halides or tosylates, typically in the presence of a base. Similarly, N-acylation of the bicyclic nitrogen can be performed with acyl chlorides or anhydrides, leading to the formation of amides. scispace.com These modifications can significantly alter the steric and electronic properties of the entire molecule.
Reactivity Patterns Imparted by the Bridged Bicyclic Structure
The 3-azabicyclo[3.3.1]nonane framework possesses a rigid bridged bicyclic structure that influences its reactivity. This system can exist in several conformations, with the chair-chair conformation being the most stable for many derivatives. oregonstate.edunih.gov The conformational preferences of this scaffold can impact the stereochemical outcome of reactions. The bicyclic nature of the molecule provides a stable framework that can be strategically functionalized. The presence of the nitrogen atom at the 3-position introduces a site for protonation and coordination to metal centers, influencing the molecule's properties and reactivity. nih.gov
Strategic Chemical Modifications at the 9-Position
The 9-position of the 3-azabicyclo[3.3.1]nonane system is a key site for introducing chemical diversity. Starting from the 9-amino derivative, a wide array of functional groups can be installed. As detailed in the preceding sections, acylation, Schiff base formation, and conversion to an isothiocyanate with subsequent reactions are primary strategies for modification at this position. researchgate.net These transformations allow for the attachment of various alkyl, aryl, and heterocyclic moieties, enabling the synthesis of a library of compounds with diverse structures and potential applications. The versatility of the 9-amino group as a synthetic handle makes it a focal point for the chemical modification of the 3-benzyl-3-azabicyclo[3.3.1]nonane scaffold.
Structural and Stereochemical Analysis of 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Amine and Derivatives
Conformational Preferences of the 3-Azabicyclo[3.3.1]nonane System
The 3-azabicyclo[3.3.1]nonane system is conformationally mobile, capable of existing in several forms, with the twin-chair and chair-boat conformations being the most significant. The equilibrium between these conformers is influenced by the substitution pattern on the bicyclic framework. rsc.orgvu.lt
The twin-chair (or chair-chair) conformation is generally the most stable arrangement for the bicyclo[3.3.1]nonane system. vu.lt In this conformation, both six-membered rings adopt a chair-like geometry. For 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is also prevalent. rsc.orgnih.gov However, the presence of the nitrogen atom introduces a degree of distortion. The lone pair of electrons on the nitrogen atom can lead to repulsion with the hydrogen atom at the C7 position, causing a flattening of the piperidine (B6355638) ring. rsc.org X-ray diffraction studies on various 3-azabicyclo[3.3.1]nonane derivatives, such as methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate and 2,4-Bis(furan-2-yl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one, have confirmed the adoption of a twin-chair conformation in the solid state. iucr.orgnih.gov
While the twin-chair is often the preferred conformation, the chair-boat form can become significantly populated or even predominant depending on the substitution pattern. vu.lt The introduction of substituents, particularly at the 3- and 7-positions, can destabilize the twin-chair conformation due to steric interactions, favoring a chair-boat arrangement where one ring is in a chair form and the other is in a boat form. vu.lt For instance, substitution at the 3- or 7-position can force the substituted cyclohexane (B81311) ring into a boat conformation to alleviate steric strain. vu.lt The interconversion between chair-chair and chair-boat conformers is a dynamic process, and the energy barrier between them influences the conformational landscape of these molecules. X-ray diffraction analysis has provided evidence for both chair-chair and chair-boat conformers in the solid state for different derivatives. For example, while 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate exists as a chair-chair conformer, the corresponding ketone derivative adopts a chair-boat conformation in the solid state. nih.gov
Stereoisomerism and Chirality in 3-Azabicyclo[3.3.1]nonane Derivatives
The 3-azabicyclo[3.3.1]nonane scaffold can exhibit various forms of stereoisomerism. The presence of multiple stereocenters can lead to the existence of diastereomers and enantiomers. For instance, the substitution pattern on the bicyclic rings can create chiral centers, rendering the molecule optically active. nih.gov Furthermore, the rigid bicyclic framework can lead to planar chirality in certain derivatives, such as N,N'-diacyl bispidines (3,7-diazabicyclo[3.3.1]nonanes). researchgate.net The restricted rotation around the N-N bond in N-nitroso derivatives of 3-azabicyclo[3.3.1]nonane can also be a source of chirality, leading to the existence of atropisomers. mostwiedzy.pl The stereochemistry of these molecules is a critical determinant of their biological activity, making the synthesis of stereochemically pure compounds an important goal. iucr.org
Crystal Structure Determination via X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.govtandfonline.comnih.gov This method has been instrumental in elucidating the precise conformations and configurations of numerous 3-azabicyclo[3.3.1]nonane derivatives. X-ray studies have confirmed the prevalence of the twin-chair conformation in many derivatives and have also provided definitive evidence for the existence of chair-boat conformers in specific cases. iucr.orgnih.govnih.gov For example, the crystal structure of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation. nih.gov These crystallographic studies provide valuable data on bond lengths, bond angles, and torsional angles, which are essential for understanding the detailed molecular geometry and for computational modeling studies.
Regio- and Stereochemical Features in Bicyclic Systems
The synthesis of 3-azabicyclo[3.3.1]nonane derivatives often involves reactions where the control of regiochemistry and stereochemistry is crucial. For example, in the synthesis of (1S,4R,5R,6S)-4-cyano-2,2,6-trimethyl-3-azabicyclo[3.3.1]nonan-6-yl acetate (B1210297) from (-)-β-pinene, the reaction proceeds with specific stereochemical outcomes. uts.edu.au Michael addition reactions used to construct the bicyclic framework also present stereochemical challenges, often yielding mixtures of stereoisomers. researchgate.net The inherent structural features of the bicyclic system can direct the approach of reagents, leading to preferential formation of one stereoisomer over another. Understanding these regio- and stereochemical preferences is essential for the rational design and synthesis of new derivatives with desired biological activities. fnkcrr.ru
Compound Names
Computational Chemistry Investigations of 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
Density Functional Theory (DFT) Studies on Electronic Structure and Conformation
Specific DFT studies calculating the electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and conformational energies for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine have not been identified in the surveyed literature. Such studies, were they to be performed, would provide valuable insights into the molecule's stability and electronic properties. For related compounds like 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, DFT calculations have been employed to analyze their conformational preferences, typically showing the phenyl groups in equatorial positions within a chair-chair or distorted chair-boat conformation. These calculations help in understanding how substituents influence the geometry and energy of the bicyclic system.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
There is no specific literature detailing molecular modeling or molecular dynamics (MD) simulations for this compound. MD simulations would be a powerful tool to explore the conformational landscape of this molecule over time, providing insights into the flexibility of the bicyclic rings and the rotational freedom of the benzyl (B1604629) and amine groups. Such simulations could reveal the transition states between different conformations (e.g., chair-chair to chair-boat flips) and the solvent effects on conformational preference, which are crucial for understanding its interaction with biological targets.
Prediction of Reactivity and Selectivity via Quantum Chemical Calculations
Predictions of reactivity and selectivity for this compound using quantum chemical calculations are not available. This type of investigation would typically involve calculating reactivity indices derived from conceptual DFT, such as Fukui functions or dual descriptors, to predict the most likely sites for electrophilic or nucleophilic attack. For the 3-azabicyclo[3.3.1]nonane scaffold, stereoelectronic effects, such as through-bond interactions involving the nitrogen lone pair, are known to play a significant role in directing reactivity. Quantum chemical calculations could precisely quantify these effects for the title compound, predicting the stereochemical outcome of its reactions.
Advanced Spectroscopic Characterization of 3 Benzyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula ConfirmationMass spectrometry data would confirm the molecular weight of the compound (230.36 g/mol ) and its molecular formula (C₁₅H₂₂N₂). HRMS would provide a highly accurate mass measurement to further validate the elemental composition. Fragmentation patterns observed in the mass spectrum would also offer valuable structural information. This data is not presently documented in public databases or research articles.
Until such time as the synthesis and full spectroscopic characterization of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine are published in a peer-reviewed source, a detailed and accurate article on this specific topic cannot be completed.
Structure Activity Relationship Sar of 3 Azabicyclo 3.3.1 Nonane Scaffolds in Medicinal Chemistry Contexts
Modulation of Biological Targets by 3-Azabicyclo[3.3.1]nonane Derivatives
Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have demonstrated the ability to modulate a wide array of biological targets, underscoring the versatility of this chemical framework. The inherent rigidity of the bicyclic system helps to lock in specific conformations, which can lead to enhanced binding affinity and selectivity for their intended targets.
One significant area of activity for these compounds is the central nervous system. For instance, certain 3-azabicyclo[3.3.1]nonane derivatives have been investigated as ligands for opioid receptors. Modifications to the N-substituent on the azabicyclic ring have been shown to switch the activity of these compounds from agonists to antagonists at the µ-opioid receptor. nih.gov Specifically, the introduction of a 9β-hydroxy group can convert a µ-antagonist into a potent µ-agonist. nih.gov This highlights the critical role of specific substitutions in dictating the pharmacological outcome.
Furthermore, derivatives of the related 9-azabicyclo[3.3.1]nonane scaffold have been identified as potent ligands for sigma-2 (σ2) receptors, which are overexpressed in various tumor cell lines. nih.gov This has led to the development of these compounds as potential agents for cancer imaging and as chemosensitizers to enhance the efficacy of existing cancer therapies. nih.gov
The 3-azabicyclo[3.3.1]nonane core is also a component of Haliclonin A, a marine natural product, indicating its relevance in diverse biological contexts. nih.gov The scaffold's derivatives have been explored for a range of other activities, including as dopamine (B1211576) transporter (DAT) ligands, although they have shown lower potency compared to cocaine and its analogs. acs.org Additionally, the broader class of azabicyclo[3.3.1]nonanes has been investigated for applications as antiarrhythmic drugs, antithrombotic agents, and ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govnih.gov
The biological activity of these compounds is not limited to receptor modulation. Some derivatives have exhibited antimicrobial properties, with studies indicating that the presence of electron-withdrawing groups on aryl substituents can enhance their antibacterial and antifungal activities. researchgate.net
Influence of Substituent Variation on Binding Affinity and Selectivity
The binding affinity and selectivity of 3-azabicyclo[3.net]nonane derivatives are profoundly influenced by the nature and position of their substituents. The rigid scaffold provides a stable platform where the orientation of appended functional groups is well-defined, allowing for systematic exploration of structure-activity relationships (SAR).
A key determinant of activity is the substituent at the 3-position (the nitrogen atom). In the context of opioid receptor ligands, altering the N-substituent can dramatically impact binding affinity and functional activity. For example, in a series of 5-(3-hydroxyphenyl)morphans, which contain a 2-azabicyclo[3.3.1]nonane core, the introduction of conformational restraint in the N-substituent via a cyclopropane (B1198618) ring or a double bond led to a significant increase in µ-opioid receptor affinity. nih.gov Furthermore, the addition of a p-nitro group to an N-phenethyl substituent was found to enhance both binding affinity and efficacy at the µ-receptor. nih.gov
For ligands targeting the dopamine transporter (DAT), a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated. acs.org While these compounds were found to be significantly less potent than cocaine, the study highlighted the importance of the stereochemistry of the substituents for binding at the cocaine site. acs.org
In the development of ligands for the 5-HT3 receptor, derivatives of granisetron (B54018), which features a 9-methyl-9-azabicyclo[3.3.1]nonane core, have been studied. These investigations have helped to identify positions on the granisetron structure that can be modified with biophysical tags without compromising binding affinity. researchgate.net
The influence of substituents is also evident in the antimicrobial activity of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. SAR studies have revealed that the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings enhances their antibacterial and antifungal effects. researchgate.net
The following table summarizes the impact of substituent variations on the biological activity of selected 3-azabicyclo[3.3.1]nonane derivatives:
| Scaffold/Derivative | Substituent Variation | Biological Target | Effect on Activity |
| 5-(3-hydroxyphenyl)morphan | N-phenethyl with p-nitro group | µ-Opioid Receptor | Enhanced binding affinity and efficacy nih.gov |
| 5-(3-hydroxyphenyl)morphan | Conformationally restrained N-substituent | µ-Opioid Receptor | Increased binding affinity nih.gov |
| 9-methyl-3β-phenyl-9-azabicyclo[3.3.1]nonane | 2-substituents | Dopamine Transporter | Lower potency compared to tropane (B1204802) analogs acs.org |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one | Electron-withdrawing groups on aryl rings | Bacteria and Fungi | Enhanced antimicrobial activity researchgate.net |
Rational Design Principles for Scaffolds with Desired Structural Characteristics
The rational design of novel therapeutic agents based on the 3-azabicyclo[3.3.1]nonane scaffold relies on a deep understanding of its structural and conformational properties. The rigid nature of this bicyclic system is a key advantage, as it reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity.
A primary principle in the design of analogues is the strategic modification of the scaffold to optimize interactions with the target. This includes altering the substituents at various positions to probe the steric and electronic requirements of the binding site. For instance, the introduction of electronegative groups can enhance binding affinity in some cases, as seen with muscarinic antagonists bearing this scaffold.
Fragment-based drug discovery (FBDD) and de novo design are powerful approaches that can leverage the 3-azabicyclo[3.3.1]nonane core. In FBDD, the scaffold can serve as a starting point or a building block to be elaborated into a more potent molecule. De novo design algorithms can utilize the rigid framework to construct novel ligands with optimized interactions within a target's binding pocket.
Another important design consideration is the modification of the nitrogen atom at the 3-position. This site allows for the introduction of a wide variety of functional groups that can modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile.
The synthesis of compound libraries with systematic variations of the substituents is a common strategy to explore the structure-activity relationship (SAR) comprehensively. This allows for the identification of key structural features that govern biological activity and provides a roadmap for further optimization.
Key rational design principles include:
Leveraging Conformational Rigidity: The fixed geometry of the scaffold reduces the entropic cost of binding.
Systematic Substituent Modification: Altering functional groups at key positions to probe the binding pocket.
Modulation of Physicochemical Properties: N-substitution to fine-tune solubility, lipophilicity, and metabolic stability.
Fragment-Based and De Novo Design: Using the scaffold as a core for building novel ligands.
Conformational Rigidity and 3D Disposition of Exit Vectors in Drug Design
The 3-azabicyclo[3.3.1]nonane skeleton is characterized by its conformational rigidity, typically adopting a chair-chair or a chair-boat conformation. researchgate.net This well-defined three-dimensional structure is a significant asset in drug design, as it pre-organizes the appended substituents in specific spatial orientations, known as exit vectors. The precise positioning of these exit vectors is crucial for optimal interaction with the complementary residues of a biological target.
The bicyclo[3.3.1]nonane framework can exist in several conformations, including twin-chair, boat-chair, and twisted twin-boat. rsc.org However, for many 3-azabicyclo[3.3.1]nonane derivatives, the flattened chair-chair conformation is preferred. researchgate.net The conformational preference can be influenced by the nature and size of the substituents. For example, in 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives, both chair-chair and chair-boat conformers have been observed in the solid state, depending on the substitution pattern. nih.gov
The rigid nature of the scaffold ensures that the exit vectors for substituent attachment have a defined spatial relationship. This allows medicinal chemists to design molecules where the pharmacophoric groups are presented to the biological target in a precise and predictable manner. This is in contrast to more flexible molecules, which can adopt multiple conformations, only one of which may be active, leading to a loss of binding energy.
In the context of σ2 receptor ligands, the 9-azabicyclo[3.3.1]nonane core has been used to develop highly potent and selective compounds. nih.gov The success of these ligands is partly attributable to the optimal positioning of the N-benzyl group and the phenylcarbamate moiety, which is dictated by the rigid bicyclic framework.
The conformational properties of these scaffolds are typically studied using a combination of techniques, including NMR spectroscopy and X-ray crystallography, as well as computational modeling. acs.orgresearchgate.net These methods provide detailed insights into the three-dimensional structure of the molecules and inform the rational design of new derivatives with improved pharmacological profiles.
Future Research Directions
Development of Novel Stereoselective Synthetic Pathways
The synthesis of the 3-azabicyclo[3.3.1]nonane core often results in a mixture of stereoisomers. The development of highly stereoselective synthetic routes is crucial for isolating specific isomers and evaluating their unique properties. Future research should focus on asymmetric catalysis to control the formation of chiral centers within the bicyclic system.
Key areas for exploration include:
Organocatalysis: The use of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could facilitate enantioselective Michael additions or Mannich reactions in the construction of the bicyclic core. researchgate.netrsc.org This approach offers a metal-free alternative to traditional methods and can provide high levels of stereocontrol.
Tandem Radical Reactions: As demonstrated in the synthesis of related azabicyclo[3.3.1]nonane systems, tandem radical cyclizations can be a powerful tool for constructing the core structure with high stereoselectivity. acs.org Investigating novel radical precursors and initiators could lead to more efficient and controlled syntheses of the target compound.
Enzyme-Catalyzed Reactions: Biocatalysis presents an opportunity for unparalleled stereoselectivity. Exploring enzymes that can mediate key bond-forming reactions in the synthetic pathway could provide access to enantiopure forms of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine and its precursors.
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Asymmetric Organocatalysis | Utilizes small chiral organic molecules to catalyze key bond-forming steps, such as Michael or Mannich reactions, to induce stereoselectivity. researchgate.netrsc.org | Metal-free conditions, high enantioselectivity, operational simplicity. |
| Transition Metal Catalysis | Employs chiral transition metal complexes to control the stereochemical outcome of cyclization or cross-coupling reactions. | High turnover numbers, broad substrate scope, tunable ligand systems. |
| Tandem Radical Cyclization | A sequence of reactions where a radical intermediate undergoes intramolecular cyclization to form the bicyclic system stereoselectively. acs.org | Formation of multiple bonds in one pot, access to complex ring systems. |
Exploration of New Derivatization Strategies
The primary amine at the C9 position and the benzyl (B1604629) group on the nitrogen atom are prime sites for chemical modification. Exploring new derivatization strategies will expand the chemical space accessible from this scaffold, enabling the creation of compound libraries for screening and structure-activity relationship (SAR) studies.
Future derivatization research could pursue:
N-Debenzylation and Re-functionalization: Development of efficient methods to remove the benzyl protecting group to yield the secondary amine, 3-azabicyclo[3.3.1]nonan-9-amine. This versatile intermediate would allow for the introduction of a wide array of substituents at the N3 position, including alkyl, aryl, and acyl groups, to modulate the molecule's electronic and steric properties.
Advanced Amine Modifications: Moving beyond simple acylation or alkylation of the 9-amine, future work could focus on more complex transformations. This includes reductive amination, sulfonamide formation, and coupling reactions to introduce diverse functional groups, such as heterocycles or fluorophores for imaging applications. mdpi.com
Ring Functionalization: Investigating methods for the selective functionalization of the carbocyclic rings, for example, through C-H activation, could introduce additional points of diversity for creating novel analogues.
Advanced Computational Studies on Conformational Landscapes and Reaction Mechanisms
The 3-azabicyclo[3.3.1]nonane skeleton is known for its complex conformational behavior, capable of adopting twin-chair, chair-boat, or twin-boat conformations. iucr.orgnih.gov Advanced computational studies can provide deep insights into these dynamics and guide synthetic efforts.
Prospective computational research should include:
High-Level Conformational Analysis: Employing high-level density functional theory (DFT) and ab initio methods to map the potential energy surface of this compound and its derivatives. researchgate.net This would accurately predict the relative stabilities of different conformers and the energy barriers for interconversion, which are critical for understanding receptor binding and reactivity. nih.gov
Reaction Mechanism Simulation: Modeling the transition states of key synthetic and derivatization reactions to understand the origins of stereoselectivity. Such studies can help optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of a desired stereoisomer.
Molecular Docking and Dynamics: Simulating the interaction of different isomers and derivatives with biological targets. This can predict binding affinities and modes, guiding the design of new compounds with enhanced biological activity.
| Area of Study | Computational Method | Research Goal |
|---|---|---|
| Conformational Landscapes | Density Functional Theory (DFT), Ab initio calculations | To determine the relative energies of chair-chair, chair-boat, and other conformers and understand the influence of substituents. iucr.orgresearchgate.net |
| Reaction Mechanisms | Transition State Theory, Intrinsic Reaction Coordinate (IRC) analysis | To elucidate the stereochemical pathways of synthetic reactions and predict product ratios. |
| Biological Interactions | Molecular Docking, Molecular Dynamics (MD) simulations | To model the binding of derivatives to target proteins and predict binding affinity and orientation. |
Integration of this compound into Complex Molecular Architectures
The rigid, three-dimensional structure of the 3-azabicyclo[3.3.1]nonane scaffold makes it an excellent building block, or "synthon," for the construction of more complex molecules. rsc.org Its defined stereochemistry can be used to control the spatial arrangement of appended functional groups.
Future work in this area should aim to:
Incorporate into Natural Product Synthesis: Utilize the scaffold as a key intermediate in the total synthesis of complex alkaloids or other natural products that contain a similar bridged-ring system. rsc.orgresearchgate.net
Develop Novel Pharmaceutical Agents: Use the amine as a handle to attach the bicyclic core to other pharmacophores, creating hybrid molecules with potentially novel mechanisms of action. The rigid nature of the scaffold can help optimize the orientation of functional groups for enhanced target engagement.
Construct Supramolecular Assemblies: Explore the use of derivatives in the field of materials science, for example, as building blocks for creating molecular tweezers, ion receptors, or components of metal-organic frameworks. rsc.org The defined geometry of the scaffold is highly advantageous for designing ordered, self-assembling systems.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine?
The synthesis typically involves multi-step protocols, including cyclization, hydrogenation, and functional group transformations. For example, analogous bicyclic compounds (e.g., 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) are synthesized via cyclization of ketones followed by hydrogenation and benzylation . Key steps often require purification via column chromatography or recrystallization. Reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenation) must be optimized to avoid side products. Characterization intermediates using H/C NMR and mass spectrometry (MS) ensures fidelity at each stage .
Advanced: How can enantiomeric purity be controlled during the synthesis of this compound?
Enantioselective synthesis may employ chiral auxiliaries, asymmetric catalysis (e.g., chiral Ru complexes for hydrogenation), or enzymatic resolution. For bicyclic amines, dynamic kinetic resolution (DKR) under controlled pH and temperature can enhance stereoselectivity. Advanced purification via chiral HPLC or diastereomeric salt formation (using tartaric acid derivatives) is critical. Stereochemical outcomes should be validated using circular dichroism (CD) or X-ray crystallography .
Basic: What analytical techniques are essential for structural confirmation of this compound?
Core techniques include:
- NMR spectroscopy : H/C NMR to verify bicyclic framework and benzyl substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula.
- X-ray crystallography : Resolves absolute configuration; SHELX software is widely used for refinement .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm) .
Advanced: How should researchers resolve discrepancies between NMR data and X-ray crystallography results?
Conflicts may arise from dynamic processes (e.g., ring puckering or N-N rotation in analogs) observed in solution but not in solid-state structures. Variable-temperature NMR can detect conformational flexibility, while density functional theory (DFT) calculations model energy barriers. Cross-validate using NOESY/ROESY NMR to correlate solution and solid-state conformations . If twinning occurs in crystals, use SHELXL's TWIN command for refinement .
Basic: What are the pharmacological implications of this bicyclic amine scaffold?
The rigid bicyclic structure enhances binding affinity to biological targets (e.g., GPCRs, enzymes). For example, similar compounds show potential as serotonin receptor modulators or kinase inhibitors. The benzyl group may improve lipophilicity and blood-brain barrier penetration . Preliminary assays should assess cytotoxicity (e.g., MTT assay) and target engagement (e.g., radioligand binding) .
Advanced: How can structure-activity relationship (SAR) studies optimize this scaffold for drug discovery?
SAR strategies include:
- Substituent variation : Replace benzyl with heteroaromatic groups to modulate electronic properties.
- Ring modification : Introduce heteroatoms (e.g., O, S) or expand the bicyclic system.
- Stereochemical tuning : Compare enantiomers' biological activity via chiral separations.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis. Validate with in vitro assays (e.g., IC determination) .
Basic: What safety protocols are recommended for handling this compound?
Refer to safety data sheets (SDS) for hazards (e.g., H302: harmful if swallowed). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry, ventilated area away from oxidizers. In case of exposure, follow first-aid measures (e.g., rinse skin with water) .
Advanced: How can computational methods predict solubility and stability of this compound?
Use COSMO-RS or Schrödinger’s QikProp to estimate logP (lipophilicity) and aqueous solubility. Molecular dynamics (MD) simulations assess stability under physiological conditions (pH 7.4, 310 K). Experimentally, conduct stress testing (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
Basic: How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is standard. Grow crystals via slow evaporation (e.g., ethanol/water). Collect data on a diffractometer, solve structures using SHELXT, and refine with SHELXL. Check for twinning or disorder using PLATON .
Advanced: What challenges arise in refining high-resolution or twinned crystallographic data?
For high-resolution data (<1 Å), anisotropic refinement and hydrogen atom positioning are critical. For twinned crystals, use the HKLF 5 format in SHELXL and refine twin laws. Apply restraints to avoid overfitting. Validate with R and CC metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
